Cas no 51166-72-4 (a-Cyclodextrin, 2A,2B,2C,2D,2E,2F,6A,6B,6C,6D,6E,6F-dodeca-O-methyl-)

a-Cyclodextrin, 2A,2B,2C,2D,2E,2F,6A,6B,6C,6D,6E,6F-dodeca-O-methyl- structure
51166-72-4 structure
Product name:a-Cyclodextrin, 2A,2B,2C,2D,2E,2F,6A,6B,6C,6D,6E,6F-dodeca-O-methyl-
CAS No:51166-72-4
MF:C48H84O30
MW:1141.16257953644
CID:385995
PubChem ID:154335

a-Cyclodextrin, 2A,2B,2C,2D,2E,2F,6A,6B,6C,6D,6E,6F-dodeca-O-methyl- Chemical and Physical Properties

Names and Identifiers

    • a-Cyclodextrin, 2A,2B,2C,2D,2E,2F,6A,6B,6C,6D,6E,6F-dodeca-O-methyl-
    • 5-PHENYL-5-(P-TOLYL)HYDANTOIN
    • Dimethyl-α-cyclodextrin
    • 2,6-O-Methylated α-cyclodextrin
    • AC1L4C2R
    • heptakis(2,6-di-O-methyl)-β-cycloamylose
    • hexa-2,6-dimethyl α-cyclodextrin
    • hexakis(2,6-di-O-methyl)cyclomaltohexaose
    • hexakis(2,6-di-O-methyl)-α-cyclodextrin
    • hexakis-2,6-di-O-methylated-α-cyclodextrin
    • α-Cyclodextrin, 2A,2B,2C,2D,2E,2F,6A,6B,6C,6D,6E,6F-dodeca-O-methyl-
    • alpha-Cyclodextrin, 2A,2B,2C,2D,2E,2F,6A,6B,6C,6D,6E,6F-dodeca-O-methyl-
    • (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,33,35,37,39,41-hexol
    • A-Cyclodextrin
    • 2A,2B,2C,2D,2E,2F,6A,6B,6C,6D,6E,6F-Dodeca-O-methyl-alpha-cyclodextrin
    • 51166-72-4
    • 2A,2B,2C,2D,2E,2F,6A,6B,6C,6D,6E,6F-Dodeca-O-methyl-
    • DTXSID201165691
    • Dimethyl-alpha-cyclodextrin
    • Inchi: InChI=1S/C48H84O30/c1-55-13-19-31-25(49)37(61-7)43(67-19)74-32-20(14-56-2)69-45(39(63-9)26(32)50)76-34-22(16-58-4)71-47(41(65-11)28(34)52)78-36-24(18-60-6)72-48(42(66-12)30(36)54)77-35-23(17-59-5)70-46(40(64-10)29(35)53)75-33-21(15-57-3)68-44(73-31)38(62-8)27(33)51/h19-54H,13-18H2,1-12H3/t19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
    • InChI Key: GTXJHJOCVPTNTP-MLJFYOOPSA-N
    • SMILES: COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(O2)C(C7O)OC)COC)COC)COC)COC)COC)OC)O

Computed Properties

  • Exact Mass: 1032.44000
  • Monoisotopic Mass: 1140.505
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 30
  • Heavy Atom Count: 78
  • Rotatable Bond Count: 18
  • Complexity: 1420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 30
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -6.4
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 343Ų

Experimental Properties

  • Density: 1.39
  • Boiling Point: 1099.2°Cat760mmHg
  • Flash Point: 618.5°C
  • Refractive Index: 1.549
  • PSA: 334.56000
  • LogP: -1.82340

a-Cyclodextrin, 2A,2B,2C,2D,2E,2F,6A,6B,6C,6D,6E,6F-dodeca-O-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Biosynth
OD44659-0.5 g
2,6-Dimethyl-a-cyclodextrin
51166-72-4
0.5 g
$942.52 2023-01-03
Biosynth
OD44659-5 g
2,6-Dimethyl-a-cyclodextrin
51166-72-4
5g
$4,290.00 2023-01-03
Biosynth
OD44659-2 g
2,6-Dimethyl-a-cyclodextrin
51166-72-4
2g
$2,230.80 2023-01-03
Biosynth
OD44659-1 g
2,6-Dimethyl-a-cyclodextrin
51166-72-4
1g
$1,450.02 2023-01-03

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